molecular formula C12H17FN2O B117695 (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine CAS No. 174561-70-7

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

Cat. No. B117695
M. Wt: 224.27 g/mol
InChI Key: VVWOFFGNIYRUJK-UHFFFAOYSA-N
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Description

“(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine” is a chemical compound with the molecular formula C12H17FN2O . It has a molecular weight of 224.27 g/mol . The compound is also known by several synonyms, including “3-Aminomethyl-4-(4-fluorobenzyl)morpholine” and "2-Aminoethy-4-(4-Fluorobenzyl)-morpholine" .


Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2" . The canonical SMILES representation is "C1COCC(N1CC2=CC=C(C=C2)F)CN" .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 224.13249133 g/mol . The topological polar surface area is 38.5 Ų .

Scientific Research Applications

Antioxidant Activity Analysis Methods

A critical review by Munteanu and Apetrei (2021) discusses various tests used to determine the antioxidant activity of compounds, which could be relevant to studying "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" if its antioxidant properties were of interest. This includes methodologies like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays assess the ability of compounds to act against oxidative stress, which is a crucial factor in many biological and pharmacological studies (Munteanu & Apetrei, 2021).

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor ligands by Jůza et al. (2022) explores compounds with potential therapeutic applications in neuropsychiatric disorders, emphasizing the importance of certain structural components for high D2 receptor affinity. This research could offer insights into the neurological activity of related compounds, including the design and potential neuropsychiatric applications of "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" if it were to interact with similar pathways (Jůza et al., 2022).

Morpholino Oligos in Gene Function Study

The use of morpholino oligos to inhibit gene function provides a tool for gene expression studies in various model organisms. While not directly related to the chemical compound , understanding the applications of morpholinos in biological research could offer a parallel to potential genetic or molecular biology applications of "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" (Heasman, 2002).

Pharmacological Applications of Morpholine Derivatives

A review by Mohammed et al. (2015) on the pharmacological applications of morpholine derivatives highlights their broad spectrum of activities, suggesting that compounds like "(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine" could potentially possess varied biological effects worth exploring (Mohammed et al., 2015).

Safety And Hazards

The compound is classified as a dangerous good. It has a hazard statement of “H302-H314” and is classified under packing group Ⅲ . It’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWOFFGNIYRUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596623
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

CAS RN

174561-70-7
Record name 4-[(4-Fluorophenyl)methyl]-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174561-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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Synthesis routes and methods

Procedure details

To THF (200 ml) was added a small amount of lithium aluminum hydride, the solvent was dried, lithium aluminum hydride (2.0 g, 53 mmol) was suspended and the mixture was stirred at room temperature. Crystals of 4-(p-fluorobenzyl)-3-nitromethylidenemorpholine (6.58 g, 26.1 mmol) was added gradually and the mixture was stirred at room temperature. A further amount of lithium aluminum hydride (1.3 g, 34 mmol) was added and the mixture was stirred for one hour. Water (3.3 ml), 40% aqueous NaOH (3.3 ml) and water (10 ml) were added in turn and then potassium carbonate (40 g) was added followed by stirring. The reaction mixture was filtered and distilled off. The residue was dissolved in chloroform, dried over potassium carbonate and then the chloroform was distilled off to give 5.44 g of 3-aminomethy-4-(p-fluorobenzyl)morpholine as an oily substance. Yield=93%.
Quantity
2 g
Type
reactant
Reaction Step One
Name
4-(p-fluorobenzyl)-3-nitromethylidenemorpholine
Quantity
6.58 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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